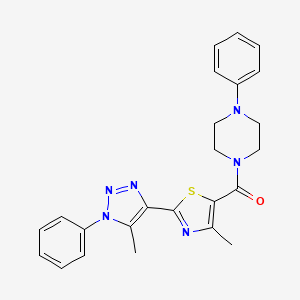

(4-methyl-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazol-5-yl)(4-phenylpiperazin-1-yl)methanone

Description

The compound “(4-methyl-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazol-5-yl)(4-phenylpiperazin-1-yl)methanone” features a hybrid heterocyclic scaffold comprising a thiazole ring fused with a 1,2,3-triazole moiety and a 4-phenylpiperazine group linked via a methanone bridge. The piperazine moiety enhances solubility and bioavailability, while the triazole-thiazole core may contribute to target binding affinity .

Propriétés

IUPAC Name |

[4-methyl-2-(5-methyl-1-phenyltriazol-4-yl)-1,3-thiazol-5-yl]-(4-phenylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N6OS/c1-17-22(24(31)29-15-13-28(14-16-29)19-9-5-3-6-10-19)32-23(25-17)21-18(2)30(27-26-21)20-11-7-4-8-12-20/h3-12H,13-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCMNINOUHWPMDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=C(N(N=N2)C3=CC=CC=C3)C)C(=O)N4CCN(CC4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-methyl-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazol-5-yl)(4-phenylpiperazin-1-yl)methanone typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) salts under mild conditions.

Synthesis of the Thiazole Ring: The thiazole ring can be constructed through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Coupling of Triazole and Thiazole Rings: The triazole and thiazole intermediates are then coupled using appropriate linkers and reagents to form the desired compound.

Introduction of the Piperazine Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification processes such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the triazole and thiazole rings.

Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups may yield carboxylic acids, while reduction of the carbonyl group would produce an alcohol.

Applications De Recherche Scientifique

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the triazole and thiazole rings. Its structure can be analyzed using various techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and X-ray crystallography to confirm the molecular arrangement and functional groups present in the compound.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. The presence of both the triazole and thiazole moieties in this compound suggests potential effectiveness against a range of pathogens. Studies have shown that compounds containing these functional groups can inhibit bacterial growth and exhibit antifungal properties, making them candidates for developing new antibiotics .

Anticancer Activity

Triazole-containing compounds have been investigated for their anticancer properties. The specific compound under discussion has been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest. In vitro studies demonstrate its effectiveness against various cancer cell lines, suggesting a promising avenue for cancer therapy .

Neuropharmacological Effects

The piperazine moiety is known for its psychoactive properties. Compounds like (4-methyl-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazol-5-yl)(4-phenylpiperazin-1-yl)methanone may exhibit anxiolytic or antidepressant effects. Preliminary studies suggest that it could modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in mood regulation .

Case Studies and Research Findings

Mécanisme D'action

The exact mechanism of action of (4-methyl-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazol-5-yl)(4-phenylpiperazin-1-yl)methanone would depend on its specific biological target. Generally, compounds with similar structures interact with enzymes or receptors, modulating their activity. The triazole and thiazole rings can bind to metal ions or active sites in enzymes, while the piperazine ring can interact with neurotransmitter receptors.

Comparaison Avec Des Composés Similaires

Thiazole-Triazole Hybrids

Key Analogs :

- 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5) Structural Differences: Fluorophenyl substituents replace the phenyl groups in the target compound. Synthesis: Achieved in high yields (85–90%) via cyclocondensation, crystallizing in triclinic symmetry.

Functional Implications: Fluorinated analogs exhibit enhanced metabolic stability and lipophilicity compared to non-fluorinated derivatives, which may improve pharmacokinetics .

Piperazine-Linked Methanone Derivatives

Key Analogs :

- 2-((1-Substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone (7a–x) Structural Differences: A tetrazole-thioether replaces the triazole-thiazole core, and a sulfonyl group is present on the piperazine. Synthesis: Synthesized via nucleophilic substitution between bromoethanone and tetrazole-thiols in ethanol with triethylamine (yields: 70–85%) .

| Parameter | Target Compound | Compound 7a–x |

|---|---|---|

| Core Structure | Thiazole-triazole | Tetrazole-thioether |

| Piperazine Substituent | Phenyl | Phenylsulfonyl |

| Bioactivity | Not reported | Antiproliferative (IC₅₀: 2–8 µM) |

Triazole-Thiazole Derivatives with Varied Aromatic Substituents

Key Analogs :

- [4-(4-Methoxyphenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone Structural Differences: Methoxy groups replace methyl and phenyl on the thiazole-triazole core.

| Parameter | Target Compound | Methoxy Analog |

|---|---|---|

| Aromatic Substituents | Phenyl, methyl | Methoxyphenyl, trimethoxyphenyl |

| Solubility | Moderate (phenyl groups) | High (polar methoxy groups) |

Functional Implications : Methoxy groups increase hydrophilicity, which may enhance aqueous solubility but reduce membrane permeability .

Pharmacological Potential and Limitations

While direct pharmacological data for the target compound are unavailable, structural analogs suggest:

Activité Biologique

The compound (4-methyl-2-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazol-5-yl)(4-phenylpiperazin-1-yl)methanone is a novel synthetic molecule that integrates a thiazole and triazole moiety, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features a complex structure that includes:

- A triazole ring which contributes to its biological activity.

- A thiazole moiety known for its role in various pharmacological effects.

- A phenylpiperazine group , often associated with neuroactive properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of triazole-containing compounds. For instance, derivatives of triazoles have shown significant cytotoxic effects against various cancer cell lines. In particular, compounds similar to our target molecule have demonstrated IC50 values ranging from 4.84 to 9.62 μM against human cancer cell lines, indicating promising anticancer activity .

The mechanisms through which these compounds exert their effects include:

- Induction of Apoptosis : Studies indicate that certain triazole derivatives can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and increasing reactive oxygen species (ROS) levels .

- Cell Cycle Arrest : Compounds have been reported to cause cell cycle arrest at the G0/G1 phase, inhibiting cell proliferation .

- Inhibition of Cell Migration and Invasion : The ability to inhibit migration and invasion is crucial for antitumor agents, as it prevents metastasis .

Antifungal Activity

Compounds containing thiazole and triazole moieties have also been investigated for their antifungal properties. For example, derivatives have shown varying degrees of antifungal activity with minimum inhibitory concentration (MIC) values classified from poor to outstanding based on their effectiveness against fungal strains .

Antimicrobial Properties

The structural features of triazoles contribute to their antibacterial and antiviral activities as well. This is attributed to their ability to interfere with microbial metabolic pathways .

Synthesis and Evaluation

A study synthesized a series of triazole derivatives and evaluated their biological activities. One notable compound exhibited significant inhibition against MGC-803 cells with an IC50 value indicating strong antitumor activity. Additionally, the compound's mechanism was linked to increased ROS production leading to apoptosis .

Comparative Analysis

A comparative study on various triazole derivatives indicated that the introduction of specific substituents could enhance biological activity significantly. For instance:

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| Compound A | 4.84 | Antitumor |

| Compound B | 9.62 | Antitumor |

| Compound C | 16 | Antifungal |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.